molecular formula C12H11NO B2477057 2-Acetyl-1-aminonaphthalene CAS No. 41048-51-5

2-Acetyl-1-aminonaphthalene

Cat. No. B2477057
CAS RN: 41048-51-5
M. Wt: 185.226
InChI Key: YRTUCZUPMWNTNY-UHFFFAOYSA-N
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Description

2-Acetyl-1-aminonaphthalene, also known as 2-AAN, is a fluorescent probe that is widely used in scientific research. It is a derivative of naphthalene and has a unique chemical structure that makes it useful in various applications.

Scientific Research Applications

  • Detection in Fossil Fuels : 2-Acetyl-1-aminonaphthalene, a mutagen, is a dominant aromatic amine species in several fossil fuels. It can be isolated using a high-performance liquid chromatographic procedure, aiding in the detection and analysis of fossil fuel components (Tomkins, Ostrum, & Caton, 1982).

  • Enzymatic Activity in Liver Cytosol : The enzyme N-acetyltransferase in liver cytosol of various mammalian species can acetylate 2-Acetyl-1-aminonaphthalene. This enzyme activity varies across species and is linked to the metabolism of certain carcinogenic compounds (Lower & Bryan, 1973).

  • Chemical Synthesis : This compound is used in chemical synthesis processes, such as in the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, demonstrating its utility in organic chemistry (Tian, Pletnev, & Larock, 2003).

  • Fluorosensor Development : It has been utilized in the development of a chiral fluorosensor for enantioselective sensing of chiral carboxylic acids, including amino acids and aliphatic acids, indicating its application in analytical chemistry (Mei & Wolf, 2004).

  • Mutagenic and Carcinogenic Properties : Research has explored the mutagenic and carcinogenic properties of N-hydroxy-aminonaphthalenes, related to 2-Acetyl-1-aminonaphthalene, in biological systems (Belman, Troll, Teebor, & Mukai, 1968).

  • Electroanalytical Determination : The compound has been studied in the context of electroanalytical determination, specifically using carbon-based electrodes for sensitive determination of aminonaphthalenes (Zavázalová, Ghica, Schwarzová-Pecková, Barek, & Brett, 2015).

  • Photophysical Properties Study : The effect of regioisomeric naphthalimide acetylide ligands on the photophysical properties of N^N Pt(II) bisacetylide complexes has been investigated, showing different properties based on the ligand structure, relevant to the field of photophysical chemistry (Liu, Zhang, & Zhao, 2014).

properties

IUPAC Name

1-(1-aminonaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTUCZUPMWNTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Aminonaphthalen-2-yl)ethan-1-one

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